Aristolactam BIII belongs to a group of natural products called aristolactams, which are typically found in plants belonging to the family Piperaceae and Aristolochiaceae [, ]. These compounds are known for their diverse biological activities, including cytotoxic, antiplatelet, and enzyme inhibitory activities [, , ]. Specifically, Aristolactam BIII has been identified as a potential therapeutic agent for Down syndrome due to its ability to inhibit the enzyme DYRK1A [].
Isolation from Natural Sources: Aristolactam BIII has been isolated from various plant sources, including Ottonia anisum, Piper arborescens, Fissistigma balansae, and Fissistigma oldhamii [, , ]. The extraction process typically involves solvent extraction followed by chromatographic separation techniques.
Chemical Synthesis: A direct one-pot synthesis method for phenanthrene lactams, including Aristolactam BIII, has been developed. This approach utilizes a Suzuki-Miyaura coupling/aldol condensation cascade reaction of isoindolin-1-one with 2-formylphenylboronic acid []. This method offers a more efficient and controlled route for synthesizing Aristolactam BIII compared to natural product isolation.
Cytotoxicity: Aristolactam BIII has shown significant cytotoxic activity against various cancer cell lines, including P-388, HT-29, and A549 []. This finding highlights its potential as a lead compound for developing anticancer agents.
Antiplatelet Aggregation: Aristolactam BIII demonstrated antiplatelet aggregation activity in vitro []. This property suggests its potential use in preventing or treating thrombotic disorders.
Down Syndrome Research: Aristolactam BIII has been identified as a naturally derived DYRK1A inhibitor capable of rescuing Down syndrome-related phenotypes []. This discovery highlights its potential therapeutic value for Down syndrome treatment.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4